molecular formula C12H20N2O B1417539 2,6-Di-tert-butylpyrimidin-4-ol CAS No. 69050-79-9

2,6-Di-tert-butylpyrimidin-4-ol

Cat. No. B1417539
CAS RN: 69050-79-9
M. Wt: 208.3 g/mol
InChI Key: PZLGMNBLXLMEIM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

2,6-Di-tert-butylpyridine, a related compound, is widely used in ion mobility spectrometry and its combination with mass spectrometry as a standard compound for the calibration of the ion mobility scale . The proton affinity and gas-phase basicity of 2,6-Di-tert-butylpyridine were calculated .

Scientific Research Applications

Alternative to Hindered Base in Glycosylation

Crich, Smith, Yao, and Picione (2001) reported that 2,4,6-Tri-tert-butylpyrimidine (TTBP), a highly sterically hindered base, can replace 2,6-di-tert-butylpyridine and its 4-substituted analogs in glycosylation reactions and in the formation of vinyl triflates. This alternative is available through an efficient, cost-effective one-pot sequence (Crich, Smith, Yao, & Picione, 2001).

Synthesis of Vinyl Triflates

Herrera-Fernández, Martínez‐Álvarez, Chioua, Almy, and Loaiza (2007) demonstrated that 2,4-Di-tert-butyl-5,6-dialkylpyrimidines, obtained in a one-step reaction, can be used as highly sterically non-nucleophilic bases. They applied these compounds to the synthesis of vinyl triflates, showing results comparable to those obtained using commercially available 2,4,6-tri-tert-butylpyrimidine (TTBP) (Herrera-Fernández et al., 2007).

Ligands for Histamine H4 Receptor

Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). They carried out structure-activity relationship (SAR) studies, optimizing the potency and leading to compounds with potent in vitro activity and potential as anti-inflammatory and antinociceptive agents (Altenbach et al., 2008).

Coordination Chemistry of Pyridine Derivatives

Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands. These compounds have been used in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Nonnucleophilic Bases in Organic Syntheses

Balaban, Ghiviriga, Czerwinski, De, and Faust (2004) reported the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine as a weak nucleophilic base, capable of substituting nonnucleophilic bases in organic syntheses. They also investigated its application in cationic polymerization of isobutene (Balaban et al., 2004).

Safety And Hazards

The safety data sheet for a related compound, 2,6-Di-tert-butyl-4-methylphenol, indicates that it is harmful if swallowed and irritating to eyes, respiratory system, and skin .

properties

IUPAC Name

2,4-ditert-butyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-11(2,3)8-7-9(15)14-10(13-8)12(4,5)6/h7H,1-6H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLGMNBLXLMEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)NC(=N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356480
Record name 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one

CAS RN

69050-79-9
Record name 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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